3-(Benzyloxy)picolinonitrile
Overview
Description
3-(Benzyloxy)picolinonitrile is an aromatic nitrile compound with the chemical formula C13H10N2O. It is a key intermediate in the synthesis of various pharmaceutical compounds, such as anti-cancer agents, anti-inflammatory drugs, and anti-viral agents. The compound is characterized by a benzyloxy group attached to the third position of a picolinonitrile ring, which imparts unique chemical properties and reactivity.
Mechanism of Action
Target of Action
3-(Benzyloxy)picolinonitrile is a chemical compound with the formula C13H10N2O It’s known to be used as an intermediate in the synthesis of other compounds , suggesting its role in various biochemical reactions.
Mode of Action
Compounds similar to it have been used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. In this process, the compound may interact with its targets through oxidative addition and transmetalation .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura coupling reaction, in which similar compounds participate, is a key process in organic synthesis, contributing to the formation of carbon-carbon bonds .
Result of Action
As an intermediate in chemical synthesis, its primary role may be to facilitate the formation of more complex compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions are known to be exceptionally mild and functional group tolerant . .
Biochemical Analysis
Biochemical Properties
3-(Benzyloxy)picolinonitrile plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to participate in nucleophilic substitution and oxidation reactions, particularly at the benzylic position . These interactions can lead to the formation of resonance-stabilized carbocations, which are crucial in many biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the activity of various enzymes and proteins, thereby modulating cellular responses. For instance, it can affect the stability and function of proteins involved in cell signaling, leading to altered cellular behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form resonance-stabilized carbocations plays a crucial role in its mechanism of action. These carbocations can interact with nucleophiles, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to a decrease in its activity over time. This degradation can impact the compound’s effectiveness in biochemical assays and experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is crucial for predicting the compound’s bioavailability and effectiveness in biological systems .
Preparation Methods
The synthesis of 3-(Benzyloxy)picolinonitrile typically involves the nucleophilic substitution of a halogenated picolinonitrile derivative with a benzyl alcohol or benzyl chloride. One common synthetic route is as follows:
Starting Material: Halogenated picolinonitrile (e.g., 3-chloropicolinonitrile).
Reagent: Benzyl alcohol or benzyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide) at elevated temperatures.
Industrial production methods may involve bulk custom synthesis and procurement, ensuring the compound is available in large quantities for research and development purposes .
Chemical Reactions Analysis
3-(Benzyloxy)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major products formed from these reactions include benzoic acid derivatives, primary amines, and various substituted picolinonitriles .
Scientific Research Applications
3-(Benzyloxy)picolinonitrile has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-(Benzyloxy)picolinonitrile can be compared with other similar compounds, such as:
2-(Benzyloxy)nicotinonitrile: Another aromatic nitrile with a benzyloxy group, but attached to the second position of the nicotinonitrile ring.
3-(Methoxy)picolinonitrile: Similar structure but with a methoxy group instead of a benzyloxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
3-phenylmethoxypyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-9-12-13(7-4-8-15-12)16-10-11-5-2-1-3-6-11/h1-8H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTDQGOHNPADKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623991 | |
Record name | 3-(Benzyloxy)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24059-90-3 | |
Record name | 3-(Phenylmethoxy)-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24059-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Benzyloxy)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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